molecular formula C23H22ClN3OS B2885895 2-(4-BUTOXYPHENYL)-4-{[(3-CHLOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE CAS No. 1223899-13-5

2-(4-BUTOXYPHENYL)-4-{[(3-CHLOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE

Cat. No.: B2885895
CAS No.: 1223899-13-5
M. Wt: 423.96
InChI Key: DBNQYZXGPFHXEB-UHFFFAOYSA-N
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Description

2-(4-BUTOXYPHENYL)-4-{[(3-CHLOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE is a useful research compound. Its molecular formula is C23H22ClN3OS and its molecular weight is 423.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A series of novel compounds, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, have been synthesized, aiming at evaluating their antimicrobial and anti-inflammatory activities. These compounds were prepared through multi-component cyclo-condensation reactions, showcasing the versatility of pyrazolo[1,5-a]pyrazine derivatives in pharmaceutical chemistry. This study highlights the potential of these compounds as antimicrobial and anti-inflammatory agents, though it does not directly mention 2-(4-Butoxyphenyl)-4-[(3-chlorobenzyl)thio]pyrazolo[1,5-a]pyrazine, it provides a relevant context for the type of research conducted with similar compounds (Kendre, B. V., Landge, M. G., & Bhusare, S., 2015).

Synthesis and Spectroscopic Characterization

The focus on the synthesis and characterization of pyrazoline compounds, which include various substitutions to explore their potential applications, is evident. While the research on the specific chemical was not found, studies like the synthesis of diazodibenzyloxy pyrazolines from diazodibenzyloxy chalcones contribute to understanding the broader chemical family's properties and potential uses (Samad, M. K., Chawishli, L. H., & Hussein, A. J., 2015).

Antitumor Activity

Research on 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a] pyrimidine, a compound similar to the one , demonstrates significant antitumor activities against human lung adenocarcinoma and gastric cancer cell lines. This study underscores the therapeutic potential of pyrazolo[1,5-a]pyrazine derivatives in cancer treatment, suggesting a possible research avenue for 2-(4-Butoxyphenyl)-4-[(3-chlorobenzyl)thio]pyrazolo[1,5-a]pyrazine (Liu, J., Zhao, J., & Lu, J., 2020).

Antidepressant Activities

The synthesis of 3,5-diphenyl-2-pyrazoline derivatives and their evaluation for antidepressant activities offer insights into the potential neurological applications of pyrazolo[1,5-a]pyrazine derivatives. This research direction may provide a basis for investigating the specific compound for similar effects (Palaska, E., Aytemir, M., Uzbay, I., & Erol, D., 2001).

Properties

IUPAC Name

2-(4-butoxyphenyl)-4-[(3-chlorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3OS/c1-2-3-13-28-20-9-7-18(8-10-20)21-15-22-23(25-11-12-27(22)26-21)29-16-17-5-4-6-19(24)14-17/h4-12,14-15H,2-3,13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNQYZXGPFHXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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